molecular formula C16H23BO2 B8146604 2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8146604
M. Wt: 258.2 g/mol
InChI Key: DPKDUPYRUCPPEH-ZHACJKMWSA-N
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Description

2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound. It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing two oxygen atoms and one boron atom. The compound also features a 2,3-dimethylphenyl group attached via an ethenyl linkage. This structure is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

The synthesis of 2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Chemical Reactions Analysis

2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.

    Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borate esters.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions but typically include biaryl compounds, boronic acids, and substituted phenyl derivatives.

Scientific Research Applications

2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by participating in the transmetalation step of the Suzuki-Miyaura coupling reaction. This involves the transfer of an organic group from boron to palladium, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar compounds to 2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-[(E)-2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO2/c1-12-8-7-9-14(13(12)2)10-11-17-18-15(3,4)16(5,6)19-17/h7-11H,1-6H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKDUPYRUCPPEH-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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